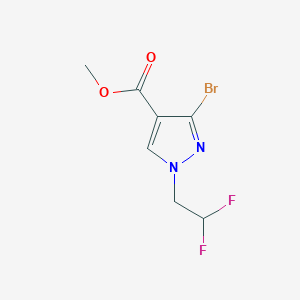

Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. Pyrazoles find applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

- Heterocyclic Systems and Multicomponent Approaches : Incorporating heterocyclic moieties in the synthesis .

Molecular Structure Analysis

The molecular formula of Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is C7H7BrF2N2O2 . Its molecular weight is approximately 269.04 g/mol .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, pyrazoles are often used as scaffolds in the synthesis of bioactive molecules. Their reactivity depends on the substituents attached to the pyrazole ring. Further analysis of specific reactions would require examining relevant literature .

Aplicaciones Científicas De Investigación

Antidiabetic Potential

Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate has shown promise as an antihyperglycemic agent. Research indicated that certain benzyl and pyrazolone derivatives demonstrated significant antihyperglycemic activity in obese, diabetic mice. These compounds were found to reduce plasma glucose levels effectively, and their antidiabetic effects were associated with a robust glucosuria, indicating their potential as a new class of potent antihyperglycemic agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Antinociceptive Activity

Studies have also explored the antinociceptive (pain-relieving) potential of this compound derivatives. One study demonstrated that certain pyrazole compounds have analgesic activity, with one derivative showing significant efficacy in various clinically-relevant pain models in mice, including postoperative, inflammatory, and neuropathic nociception. This antinociception was mediated by κ-opioid receptors, suggesting the compound's role as a novel, potent, orally active, and safe analgesic drug (Trevisan et al., 2013).

Antipyretic Effects

Additionally, certain pyrazoline compounds, including derivatives of this compound, were studied for their antipyretic (fever-reducing) properties. The compounds were effective in reducing lipopolysaccharide-induced fever in mice, suggesting their usefulness as antipyretic agents (Souza et al., 2002).

Propiedades

IUPAC Name |

methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-14-7(13)4-2-12(3-5(9)10)11-6(4)8/h2,5H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKCMQAYMOLCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1Br)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)